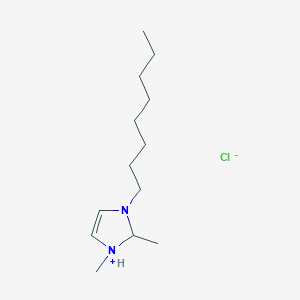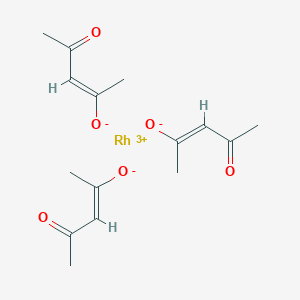
(E)-4-oxopent-2-en-2-olate;rhodium(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium(III) 2,4-pentanedionate, Premion™, 99.99% (metals basis), Rh 25.2% min: is a highly pure compound used extensively in various scientific and industrial applicationsC15H21O6Rh . This compound is characterized by its yellow to yellow-orange crystalline appearance and is primarily used as a catalyst in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Rhodium(III) 2,4-pentanedionate can be synthesized by reacting rhodium(III) nitrate with acetylacetone in the presence of a base. The reaction typically involves mixing a solution of rhodium(III) nitrate with acetylacetone and adjusting the pH to around 4 using a sodium bicarbonate solution. The mixture is then heated to reflux, resulting in the formation of rhodium(III) 2,4-pentanedionate .
Industrial Production Methods: Industrial production of rhodium(III) 2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization and other separation techniques to achieve the desired 99.99% purity .
化学反応の分析
Types of Reactions: Rhodium(III) 2,4-pentanedionate undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions, often serving as a catalyst.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: It can undergo ligand substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine are used.
Substitution: Ligands like phosphines or amines can be used under mild conditions.
Major Products:
Oxidation: Products include oxidized organic compounds.
Reduction: Reduced rhodium species.
Substitution: New rhodium complexes with different ligands.
科学的研究の応用
Rhodium(III) 2,4-pentanedionate is widely used in scientific research due to its catalytic properties. Some key applications include:
Chemistry: It is used as a catalyst in hydrogenation, hydrosilylation, and other organic transformations.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing into its use in drug development and therapeutic applications.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and in fuel cell technology.
作用機序
The mechanism by which rhodium(III) 2,4-pentanedionate exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing an active site for the reaction to occur, thereby lowering the activation energy. In biological systems, rhodium complexes can interact with biomolecules such as DNA, proteins, and enzymes, leading to various therapeutic effects .
類似化合物との比較
- Ruthenium(III) 2,4-pentanedionate
- Palladium(II) acetylacetonate
- Platinum(II) acetylacetonate
Comparison: Rhodium(III) 2,4-pentanedionate is unique due to its high catalytic activity and stability. Compared to ruthenium and palladium analogs, it often exhibits higher selectivity and efficiency in catalytic reactions. Its applications in hydrogenation and hydrosilylation are particularly noteworthy .
特性
IUPAC Name |
(E)-4-oxopent-2-en-2-olate;rhodium(3+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOINFUDFBWCMX-MUCWUPSWSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Rh+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Rh+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
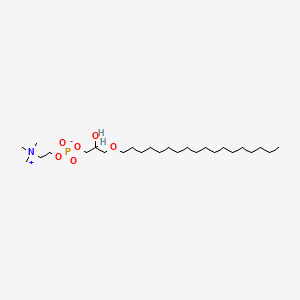
![sodium;4-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B8083198.png)
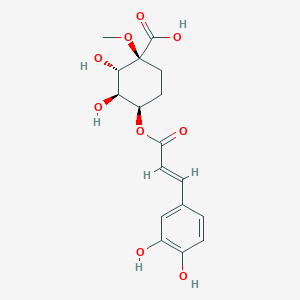
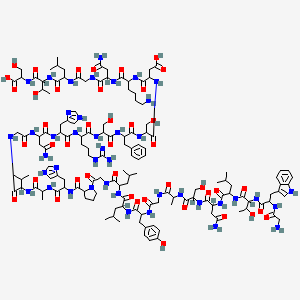
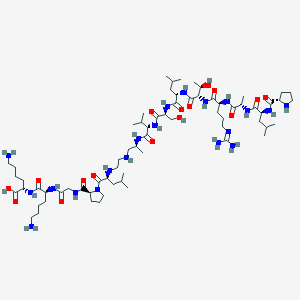
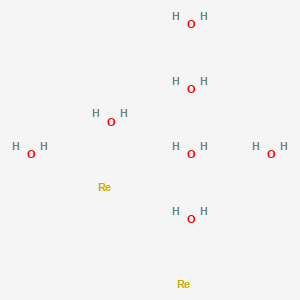
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B8083235.png)
![(10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B8083246.png)
![(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D](/img/structure/B8083255.png)
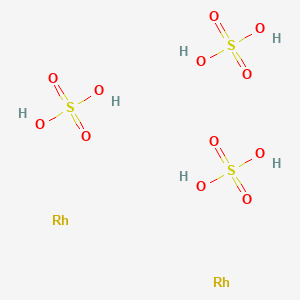
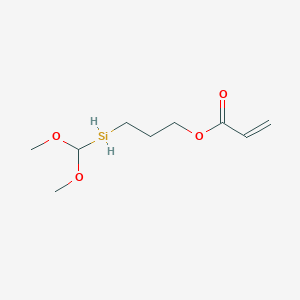

![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8083288.png)
